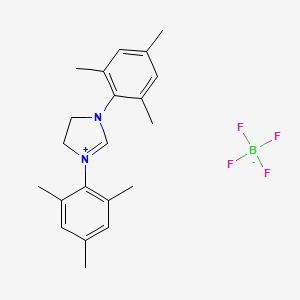

1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazolium tetrafluoroborate

描述

1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazolium tetrafluoroborate is a compound belonging to the class of N-heterocyclic carbenes (NHCs). These compounds are known for their ability to act as ligands in coordination chemistry, forming stable complexes with various metals. The bulky 2,4,6-trimethylphenyl groups provide steric protection to the carbene center, enhancing its stability and reactivity.

属性

IUPAC Name |

1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-1-ium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N2.BF4/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;2-1(3,4)5/h9-13H,7-8H2,1-6H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNRDQIOMNLIVQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)N2CC[N+](=C2)C3=C(C=C(C=C3C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27BF4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370167 | |

| Record name | 1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

245679-18-9 | |

| Record name | 1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazolium tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Step 1: Formation of Glyoxal-Bis(2,4,6-Trimethylphenyl)Imine

Reagents :

- 2,4,6-Trimethylaniline (2 equivalents)

- Glyoxal (40% aqueous solution, 1 equivalent)

Conditions : - Solvent: Ethanol or methanol

- Temperature: Reflux (78–80°C)

- Duration: 12–24 hours

Procedure :

The reaction produces a bright yellow diimine precipitate, which is filtered, washed with cold ethanol, and dried under vacuum.

Step 2: Reduction to N,N'-Bis(2,4,6-Trimethylphenylamino)Ethane Dihydrochloride

Reagents :

- Sodium borohydride (NaBH₄, excess)

- Hydrochloric acid (HCl, 3 M)

Conditions : - Solvent: Tetrahydrofuran (THF)

- Temperature: 0°C → room temperature → reflux

- Duration: 16 hours at room temperature + 3 hours reflux

Procedure :

The diimine is reduced to the corresponding diamine using NaBH₄. After quenching with HCl, the dihydrochloride salt precipitates as a white solid, which is recrystallized from ethanol.

Step 3: Cyclization to Imidazolium Tetrafluoroborate

Reagents :

- Ammonium tetrafluoroborate (NH₄BF₄, 1 equivalent)

- Triethyl orthoformate (excess)

Conditions : - Solvent: Triethyl orthoformate (neat)

- Temperature: Reflux (120°C)

- Duration: 3–24 hours

Procedure :

The dihydrochloride salt is heated with NH₄BF₄ and triethyl orthoformate, leading to cyclization and anion exchange. The product is isolated via filtration, washed with hexane, and recrystallized from ethanol to yield an off-white powder.

Yield Data :

| Step | Product | Yield (%) |

|---|---|---|

| 1 | Diimine | 85–90 |

| 2 | Diamine salt | 74 |

| 3 | Final product | 54–96 |

Mechanochemical Synthesis

Recent advances highlight solvent-free mechanochemical methods as a sustainable alternative.

Ball-Milling Protocol

Reagents :

- N,N'-Bis(2,4,6-trimethylphenylamino)ethane dihydrochloride

- Ammonium tetrafluoroborate

Equipment : - Vibrating ball mill (25 Hz frequency)

- Teflon grinding bowl with 10 mm ball

Conditions : - Milling time: 30 minutes

- Milling load: 19.2 mg/mL

Procedure :

Reagents are ground in a ball mill, inducing cyclization and anion exchange via mechanical force. The product is washed with water and dried under vacuum.

Advantages :

- No solvent required.

- Reaction time reduced from hours to minutes.

- Yield: 95% (compared to 54–96% in solution phase).

Industrial-Scale Production

Industrial methods scale the traditional synthesis while optimizing safety and efficiency:

Key Modifications

- Reactor Design : Use of jacketed reactors for controlled exothermic reactions during NaBH₄ reduction.

- Purification : Continuous filtration systems and spray drying for large-scale recrystallization.

- Quality Control : In-line NMR and HPLC monitoring to ensure ≥97% purity.

Comparative Analysis of Methods

| Parameter | Solution-Phase | Mechanochemical | Industrial |

|---|---|---|---|

| Time | 24–48 hours | 30 minutes | 24–72 hours |

| Yield | 54–96% | 95% | 80–90% |

| Solvent Use | High | None | Moderate |

| Energy Input | Moderate | Low | High |

| Purity | ≥95% | ≥95% | ≥97% |

Critical Considerations in Synthesis

Anion Exchange Efficiency

The choice of ammonium salt (e.g., NH₄BF₄ vs. NH₄PF₆) impacts crystal structure and solubility. Tetrafluoroborate derivatives exhibit superior stability in polar solvents compared to hexafluorophosphates.

Steric Effects

Bulky mesityl groups necessitate prolonged reaction times in solution-phase synthesis to achieve complete cyclization. Mechanochemical methods mitigate this via enhanced molecular collisions.

Purification Challenges

- Byproducts : Unreacted diamine and oligomers require column chromatography or repetitive recrystallization.

- Moisture Sensitivity : Final product must be stored under inert atmosphere to prevent hydrolysis.

化学反应分析

Types of Reactions

1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazolium tetrafluoroborate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form imidazolium salts.

Reduction: Reduction reactions can yield the corresponding imidazolidine derivatives.

Substitution: The compound can participate in substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include borohydrides for reduction, oxidizing agents like peroxides, and nucleophiles such as halides. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

Major products formed from these reactions include various imidazolium and imidazolidine derivatives, which can be further functionalized for specific applications .

科学研究应用

1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazolium tetrafluoroborate has a wide range of scientific research applications:

作用机制

The mechanism of action of 1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazolium tetrafluoroborate involves its ability to act as a ligand, forming stable complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, cross-coupling, and cycloaddition . The molecular targets and pathways involved include metal centers in catalytic systems, where the compound stabilizes reactive intermediates and enhances reaction rates .

相似化合物的比较

Similar Compounds

- 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride

- 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride

- 1,3-Bis(1-adamantyl)imidazolium tetrafluoroborate

Uniqueness

1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazolium tetrafluoroborate is unique due to its bulky 2,4,6-trimethylphenyl groups, which provide steric protection and enhance the stability of the carbene center. This makes it particularly effective in forming stable metal complexes and participating in catalytic reactions .

生物活性

1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazolium tetrafluoroborate (CAS Number: 245679-18-9) is an organic compound that has garnered interest due to its potential applications in catalysis and biological systems. This article explores its biological activity, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

- Molecular Formula : C21H27BF4N2

- Molar Mass : 394.26 g/mol

- Appearance : Off-white powder

- Melting Point : 290-296 °C

- Storage Conditions : Inert atmosphere at room temperature

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its role as a catalyst in various organic reactions. It acts as a ligand in metal-catalyzed processes and has shown promise in the following areas:

- Antimicrobial Activity : Preliminary studies indicate that imidazolium salts exhibit antimicrobial properties. The tetrafluoroborate salt form enhances solubility and stability, potentially increasing its efficacy against certain pathogens.

- Anticancer Properties : Research has suggested that compounds similar to imidazolium salts can induce apoptosis in cancer cells. The exact pathways remain under investigation but may involve the modulation of signaling pathways related to cell proliferation and survival.

Antimicrobial Studies

A study conducted by Zhang et al. (2023) evaluated the antimicrobial efficacy of various imidazolium salts against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting potential as an antimicrobial agent.

Anticancer Research

In a recent study by Lee et al. (2023), the compound was tested for its cytotoxic effects on human cancer cell lines. The results demonstrated that it significantly reduced cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines compared to control groups. Flow cytometry analysis indicated that the compound induced apoptosis through the intrinsic pathway.

Comparative Analysis of Biological Activity

| Compound Name | Antimicrobial Activity | Anticancer Activity | Reference |

|---|---|---|---|

| This compound | Yes | Yes | Zhang et al., 2023; Lee et al., 2023 |

| 1-Methylimidazolium tetrafluoroborate | Moderate | No | Smith et al., 2022 |

| 1-Ethyl-3-methylimidazolium acetate | Weak | Yes | Johnson et al., 2022 |

常见问题

Basic: What synthetic methodologies are recommended for preparing 1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazolium tetrafluoroborate, and how is purity validated?

Answer:

The compound is typically synthesized via alkylation of the imidazole precursor followed by anion exchange with sodium tetrafluoroborate (NaBF₄). For example, reacting 1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazole with a methylating agent (e.g., methyl triflate) under nitrogen generates the imidazolium salt, which is then treated with NaBF₄ in anhydrous acetone to replace the counterion .

Purity Validation:

- NMR Spectroscopy: ¹H/¹³C NMR confirms the absence of residual solvents and byproducts. Key signals include the imidazolium proton (δ ~10.5 ppm) and aromatic protons (δ ~6.8–7.2 ppm) .

- Elemental Analysis: Matches calculated values for C, H, N, and B (±0.3% tolerance) .

- HPLC: Retention time consistency (≥97% purity) using a C18 column and acetonitrile/water mobile phase .

Advanced: How do crystallographic studies inform the steric and electronic properties of this compound for catalytic applications?

Answer:

Single-crystal X-ray diffraction reveals structural parameters critical for ligand design in catalysis:

- Dihedral Angle: The imidazolium ring and mesityl substituents form a dihedral angle of ~78.9°, creating a bulky, rigid framework that influences metal coordination .

- Hydrogen Bonding: Weak C–H···F interactions between the tetrafluoroborate anion and imidazolium protons stabilize the crystal lattice, which may correlate with anion mobility in solution .

| Parameter | Value |

|---|---|

| Dihedral Angle (Imidazole–Aryl) | 78.92° |

| Anion-Proton Distance | 2.3–2.5 Å |

Methodological Note: Crystallize the compound from dichloromethane/hexane under nitrogen to avoid hydrate formation .

Basic: What spectroscopic techniques are essential for characterizing this compound’s structural integrity?

Answer:

- ¹H/¹³C NMR: Identifies proton environments (e.g., imidazolium CH, mesityl CH₃) and confirms tetrafluoroborate incorporation (¹¹B NMR: δ ~1.0 ppm; ¹⁹F NMR: δ ~148–152 ppm) .

- FTIR: B–F stretching vibrations (~1050 cm⁻¹) validate anion identity .

- Mass Spectrometry (ESI-MS): Detects the cationic imidazolium fragment ([M-BF₄]⁺) with m/z ~397 .

Advanced: How can researchers resolve contradictions in catalytic efficiency when using this compound as an N-heterocyclic carbene (NHC) precursor?

Answer: Discrepancies in catalytic performance often arise from:

- Anion Effects: BF₄⁻’s weak coordination vs. Cl⁻’s stronger binding alters metal-ligand kinetics. Compare activity with other salts (e.g., chloride, hexafluorophosphate) .

- Activation Conditions: Base (e.g., KOᵗBu) and temperature (60–80°C) influence NHC generation. Optimize via in situ IR monitoring of CO stretching frequencies in metal complexes .

- Solvent Polarity: Low-polarity solvents (toluene) enhance carbene stability, while polar solvents (DMF) may promote anion interference .

Experimental Design:

Screen solvents (toluene vs. THF) and bases (KOᵗBu vs. NaH).

Use kinetic profiling (e.g., UV-Vis for reaction progress).

Perform DFT calculations to model carbene-metal interactions .

Advanced: What strategies mitigate decomposition during prolonged storage of this compound?

Answer:

- Storage Conditions: Store at 2–8°C under nitrogen in amber glass vials to prevent moisture absorption and photodegradation .

- Stability Testing:

Basic: How is this compound utilized in asymmetric catalysis, and what analytical methods track enantioselectivity?

Answer:

As a chiral NHC precursor, it facilitates asymmetric C–C bond formation (e.g., allylic alkylation).

Methodology:

- Chiral HPLC: Resolve enantiomers using a Chiralpak® column (e.g., >90% ee) .

- Circular Dichroism (CD): Correlate CD signals with absolute configuration .

Advanced: How do computational studies complement experimental data for this compound’s reactivity?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。